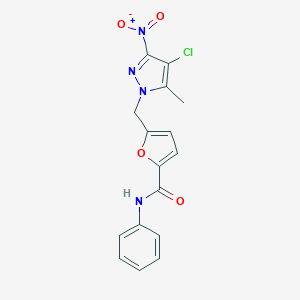
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). These enzymes are involved in various cellular processes such as cell cycle regulation and gene expression. Inhibition of these enzymes by 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide leads to the suppression of cancer cell proliferation and the reduction of inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments include its potency as an inhibitor of CDKs and HDACs, its anti-inflammatory properties, and its potential applications in cancer therapy. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. These include further studies on its mechanism of action, its potential applications in other diseases such as Alzheimer's disease and Parkinson's disease, and the development of more potent and selective inhibitors of CDKs and HDACs. Additionally, studies on the safety and efficacy of this compound in humans are needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-isopropyl-6-methylaniline in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
Scientific Research Applications
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of certain enzymes involved in cancer cell proliferation, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
properties
Product Name |
4-chloro-N-(2-isopropyl-6-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-chloro-1,5-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20ClN3O/c1-9(2)12-8-6-7-10(3)14(12)18-16(21)15-13(17)11(4)20(5)19-15/h6-9H,1-5H3,(H,18,21) |
InChI Key |
UCFTXROROGWICG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2Cl)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C(=C2Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)


